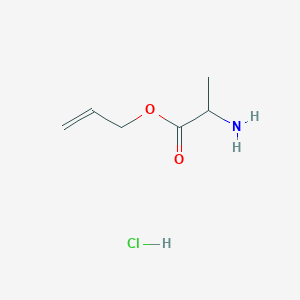

Prop-2-en-1-yl 2-aminopropanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

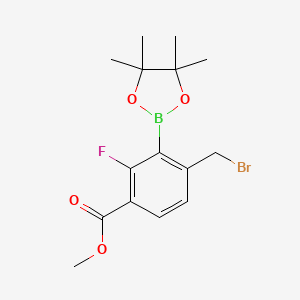

El hidrocloruro de prop-2-en-1-il 2-aminopropanoato es un compuesto químico con la fórmula molecular C6H11NO2·HCl. Es un derivado éster del ácido 2-aminopropanoico (alanina) y se utiliza a menudo en diversas aplicaciones de investigación química y biológica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hidrocloruro de prop-2-en-1-il 2-aminopropanoato suele implicar la esterificación del ácido 2-aminopropanoico con prop-2-en-1-ol en presencia de un catalizador adecuado. La reacción se suele llevar a cabo en condiciones de reflujo con un catalizador ácido como el ácido sulfúrico o el ácido clorhídrico para facilitar el proceso de esterificación. El éster resultante se purifica y se convierte en su sal de clorhidrato mediante tratamiento con ácido clorhídrico.

Métodos de producción industrial

En un entorno industrial, la producción de hidrocloruro de prop-2-en-1-il 2-aminopropanoato puede implicar procesos de flujo continuo para aumentar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración del catalizador, pueden optimizar el proceso de producción. El producto final se obtiene normalmente mediante técnicas de cristalización y filtración para garantizar una alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de prop-2-en-1-il 2-aminopropanoato puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados oxo.

Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.

Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo amino por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Se utilizan a menudo agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo pueden utilizarse para las reacciones de sustitución en condiciones básicas o ácidas.

Principales productos formados

Oxidación: Formación de derivados oxo, como aldehídos o cetonas.

Reducción: Formación de alcoholes.

Sustitución: Formación de ésteres o amidas sustituidos.

Aplicaciones Científicas De Investigación

El hidrocloruro de prop-2-en-1-il 2-aminopropanoato tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.

Biología: Se estudia por su posible papel en las vías bioquímicas y las interacciones enzimáticas.

Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del hidrocloruro de prop-2-en-1-il 2-aminopropanoato implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como sustrato para las enzimas, lo que lleva a la formación de intermediarios activos que participan en diversas reacciones bioquímicas. El grupo éster puede hidrolizarse para liberar el aminoácido activo, que puede interactuar entonces con los receptores celulares y las enzimas para ejercer sus efectos.

Comparación Con Compuestos Similares

Compuestos similares

Prop-2-en-1-il 2-aminopropanoato: La forma no clorhídrica del compuesto.

Prop-2-en-1-il 2-amino-3-fenilpropanoato: Un éster similar con un grupo fenilo.

Prop-2-en-1-il 2,2-dimetilpropanoato: Un éster con una sustitución dimetil.

Singularidad

El hidrocloruro de prop-2-en-1-il 2-aminopropanoato es único debido a su combinación específica de éster y aminoácido, que proporciona una reactividad distinta y aplicaciones potenciales en diversos campos. Su forma de clorhidrato aumenta su solubilidad y estabilidad, lo que lo hace más adecuado para determinadas aplicaciones de investigación e industriales.

Propiedades

IUPAC Name |

prop-2-enyl 2-aminopropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-3-4-9-6(8)5(2)7;/h3,5H,1,4,7H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXONUAGIIJRTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC=C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-phenylquinoline-4-carboxamide](/img/structure/B12499311.png)

![1,3-dimethyl-5-[3-methyl-4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499329.png)

![ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate](/img/structure/B12499332.png)

![11a-methyl-3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-7-ol](/img/structure/B12499333.png)

![N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide](/img/structure/B12499340.png)

![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12499342.png)

![4-(6H-benzo[c][1]benzazocin-5-yl)-4-oxobutanoic acid](/img/structure/B12499347.png)

![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B12499353.png)

![2-[(2,4-difluorophenyl)sulfonyl]-N-ethyl-N-phenylacetamide](/img/structure/B12499380.png)

![3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12499387.png)